molecular formula C13H13N3O3 B11098842 N-[(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzamide

N-[(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl]benzamide

Cat. No.: B11098842
M. Wt: 259.26 g/mol
InChI Key: OVVMMCHPAJDIHC-UHFFFAOYSA-N
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Description

N~1~-{[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZAMIDE is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a benzamide group attached to a pyrimidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-{[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZAMIDE typically involves the condensation of a benzamide derivative with a pyrimidine precursor. One common method involves the reaction of 5-methyl-2,4-dioxo-3,4-dihydropyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N~1~-{[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-{[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N1-{[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-{[5-METHYL-2,4-DIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]METHYL}BENZAMIDE is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the benzamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

N-[(5-methyl-2,4-dioxopyrimidin-1-yl)methyl]benzamide

InChI

InChI=1S/C13H13N3O3/c1-9-7-16(13(19)15-11(9)17)8-14-12(18)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,14,18)(H,15,17,19)

InChI Key

OVVMMCHPAJDIHC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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